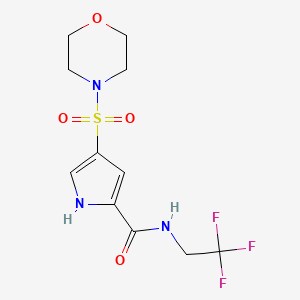
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of mitochondrial complex I and has been shown to induce Parkinson's disease-like symptoms in animals and humans.
Wirkmechanismus
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide is a potent inhibitor of mitochondrial complex I, which is an essential component of the electron transport chain. By inhibiting complex I, 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide disrupts the production of ATP, which leads to a decrease in energy production and an increase in oxidative stress. This, in turn, leads to the selective death of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide are well-documented. It has been shown to induce Parkinson's disease-like symptoms in animals and humans, including tremors, rigidity, and bradykinesia. 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide also induces oxidative stress and inflammation in the brain, which can lead to further damage to dopaminergic neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide in lab experiments is its ability to selectively damage dopaminergic neurons in the substantia nigra, which closely mimics the pathophysiology of Parkinson's disease. However, the use of 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide also has several limitations. It is a potent neurotoxin and can be dangerous if not handled properly. Additionally, the model is not perfect and does not fully replicate the complex nature of Parkinson's disease.
Zukünftige Richtungen
There are several future directions for the use of 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide in scientific research. One area of focus is the development of new therapies for the treatment of Parkinson's disease. Researchers are also exploring the use of 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide in the study of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is a need for further research into the mechanisms of 4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide-induced neurotoxicity and the development of new models that better replicate the complex nature of Parkinson's disease.
Synthesemethoden
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide can be synthesized through a series of chemical reactions involving 4-morpholineethanesulfonic acid, 2,2,2-trifluoroethylamine, and pyrrole-2-carboxylic acid. The synthesis process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide has been extensively used in scientific research to study the mechanisms of Parkinson's disease. It has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This model has been used to study the pathophysiology of Parkinson's disease and to develop new therapies for the treatment of this debilitating disorder.
Eigenschaften
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O4S/c12-11(13,14)7-16-10(18)9-5-8(6-15-9)22(19,20)17-1-3-21-4-2-17/h5-6,15H,1-4,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWRDCHAHDFBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CNC(=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-morpholin-4-ylsulfonyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B7465840.png)
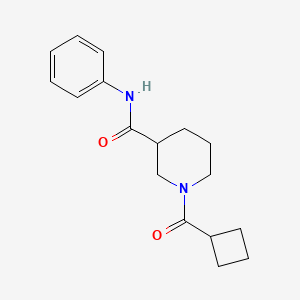
![N-[(2-methoxyphenyl)methyl]-2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7465854.png)
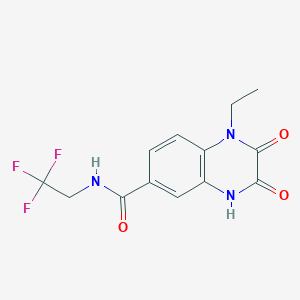
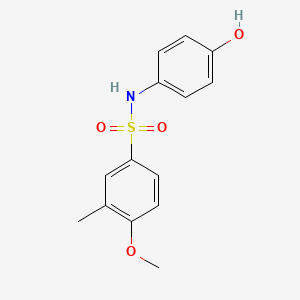
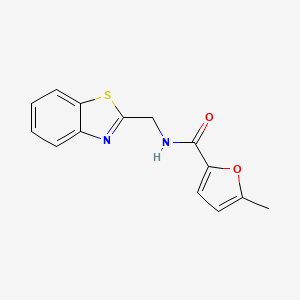
![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465870.png)
![[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465887.png)
![5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7465894.png)
![N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B7465918.png)
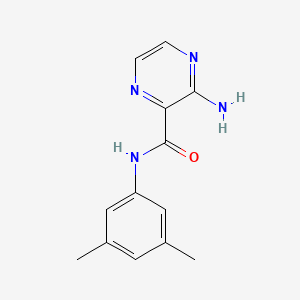
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7465947.png)